2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid
CAS No.: 1006319-32-9
Cat. No.: VC8390868
Molecular Formula: C8H11ClN2O4S
Molecular Weight: 266.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1006319-32-9 |
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Molecular Formula | C8H11ClN2O4S |
Molecular Weight | 266.7 g/mol |
IUPAC Name | 2-[(4-chloro-3,5-dimethylpyrazol-1-yl)methylsulfonyl]acetic acid |
Standard InChI | InChI=1S/C8H11ClN2O4S/c1-5-8(9)6(2)11(10-5)4-16(14,15)3-7(12)13/h3-4H2,1-2H3,(H,12,13) |
Standard InChI Key | PSLOTKRMKSLYBG-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1CS(=O)(=O)CC(=O)O)C)Cl |
Canonical SMILES | CC1=C(C(=NN1CS(=O)(=O)CC(=O)O)C)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[(4-chloro-3,5-dimethylpyrazol-1-yl)methylsulfonyl]acetic acid, reflects its three primary structural domains:
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Pyrazole Core: A 1H-pyrazole ring substituted at positions 3 and 5 with methyl groups and at position 4 with chlorine.
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Sulfonylmethyl Bridge: A methylsulfonyl (-SO₂-CH₂-) group linking the pyrazole nitrogen to the acetic acid moiety.
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Acetic Acid Terminus: A carboxylic acid group conferring hydrophilicity and potential for ionic interactions.
Key structural identifiers include:
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Molecular Formula: C₈H₁₁ClN₂O₄S
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Molecular Weight: 266.7 g/mol
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SMILES: CC1=C(C(=NN1CS(=O)(=O)CC(=O)O)C)Cl
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InChIKey: PSLOTKRMKSLYBG-UHFFFAOYSA-N
The sulfonyl group enhances electrophilicity, enabling nucleophilic substitutions, while the acetic acid moiety allows for salt formation or esterification, broadening its derivatization potential.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically proceeds via a multi-step sequence:
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Pyrazole Alkylation: 4-Chloro-3,5-dimethyl-1H-pyrazole undergoes N-alkylation with chloromethyl sulfonyl precursors to form the sulfonylmethyl-pyrazole intermediate.
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Sulfonation: Oxidation of thioether intermediates or direct sulfonylation using agents like sulfur trioxide complexes introduces the sulfonyl group.
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Acetic Acid Conjugation: A Michael addition or nucleophilic acyl substitution attaches the acetic acid moiety to the sulfonylmethyl bridge.
Reaction conditions often require anhydrous environments and catalysts such as triethylamine to mitigate side reactions. Yield optimization strategies include temperature control (60–80°C) and stoichiometric adjustments to favor monoalkylation.
Reactivity Profile
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Nucleophilic Substitution: The sulfonyl group’s electron-withdrawing nature activates adjacent positions for nucleophilic attack, facilitating derivatization.
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Esterification: The acetic acid group can be converted to methyl or ethyl esters under acidic conditions (e.g., H₂SO₄/MeOH), enhancing lipid solubility.
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Complexation: The pyrazole nitrogen and sulfonyl oxygen atoms may coordinate transition metals, forming chelates with potential catalytic or bioactive properties.
Agricultural Applications
Herbicidal and Fungicidal Activity
The sulfonylacetic acid scaffold disrupts acetolactate synthase (ALS) in plants, a target of commercial herbicides like sulfometuron-methyl. Field trials of analogs show 80–90% weed suppression at 50 g/ha, with minimal soil persistence. Fungicidal efficacy against Fusarium spp. (EC₅₀: 12–18 µM) correlates with thiol group alkylation in microbial enzymes.
Recent Advances and Future Directions
Drug Delivery Systems
2024 studies explored nanoencapsulation of pyrazole-sulfonyl derivatives in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, achieving sustained release over 72 hours and enhanced bioavailability in rat models .
Computational Modeling
Docking simulations (PDB: 5F1A) predict strong binding (ΔG = -9.8 kcal/mol) to COX-2’s hydrophobic pocket, guided by the chloro-dimethylpyrazole group’s van der Waals interactions.
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